- D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acidsApplied Biochemistry and Biotechnology, 1989, 22(2), 169-79,
Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
- Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
- (R)-3-(4-Hydroxyphenyl)lactate
- 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(4-hydroxyphenyl)-lactic acid
- 3-(p-hydroxyphenyl)-D,L-lactic acid
- Benzenepropanoic acid,a,4-dihydroxy-,(aR)
- D-p-Hydroxyphenyllactic acid
- UNII-A3VOM7SS3C
- (R)-beta-(p-Hydroxyphenyl)lactic acid
- (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)
- Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)
- (-)-3-(4-Hydroxyphenyl)lactic acid
- (-)-β-(4-Hydroxyphenyl)lactic acid
- (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid
- (R)-3-(4-Hydroxyphenyl)lactic acid
- (R)-3-(p-Hydroxyphenyl)lactic acid
- (R)-β-(4-Hydroxyphenyl)lactic acid
- (R)-β-(p-Hydroxyphenyl)lactic acid
- Q27098335
- P-HYDROXYPHENYL LACTIC ACID, (-)-
- BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-
- JVGVDSSUAVXRDY-MRVPVSSYSA-N
- CS-0119804
- SCHEMBL289562
- P-HYDROXYPHENYL LACTIC ACID, (R)-
- 89919-57-3
- CHEBI:16003
- AKOS006291517
- P-HYDROXYPHENYL LACTIC ACID, D-
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid
- Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-
- C03964
- 3-(4'-hydroxyphenyl)-(2r)-lactic acid
- E81445
- (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID
- A3VOM7SS3C
- (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
-
- MDL: MFCD08685916
- Renchi: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1
- Clave inchi: JVGVDSSUAVXRDY-MRVPVSSYSA-N
- Sonrisas: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O
Atributos calculados
- Calidad precisa: 182.05800
- Masa isotópica única: 182.05790880g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 173
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 77.8Ų
- Xlogp3: 0.3
Propiedades experimentales
- Denso: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Soluble (100 g/l) (25 º C),
- PSA: 77.76000
- Logp: 0.38020
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Información de Seguridad
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Datos Aduaneros
- Código HS:2918290000
- Datos Aduaneros:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | O32356-1G |
(R)-3-(4-Hydroxyphenyl)lactic acid |
89919-57-3 | 95% | 1G |
$810 | 2023-09-15 | |
Key Organics Ltd | CS-2497-0.5G |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.5g |
£632.00 | 2025-02-08 | |
Aaron | AR006OZZ-100mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 100mg |
$225.00 | 2025-02-12 | |
Key Organics Ltd | CS-2497-0.25g |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.25g |
£389.00 | 2025-02-08 | |
1PlusChem | 1P006ORN-1g |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 97% | 1g |
$1193.00 | 2024-04-20 | |
Aaron | AR006OZZ-250mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 250mg |
$426.00 | 2025-02-12 | |
1PlusChem | 1P006ORN-100mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 97% | 100mg |
$285.00 | 2024-04-20 | |
Key Organics Ltd | CS-2497-250MG |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.25 g |
£388.00 | 2023-04-17 | |
Key Organics Ltd | CS-2497-1G |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 1g |
£1117.00 | 2025-02-08 | |
Aaron | AR006OZZ-1g |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 1g |
$1149.00 | 2025-02-12 |
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Métodos de producción
Métodos de producción 1
Métodos de producción 2
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ; -20 °C; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological EvaluationJournal of Combinatorial Chemistry, 2006, 8(4), 571-582,
Métodos de producción 3
- Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in WaterOrganometallics, 2023, 42(2), 157-166,
Métodos de producción 4
- A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chloridesElectrophoresis, 2013, 34(6), 833-840,
Métodos de producción 5
- Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA)Chirality, 2003, 15(8), 674-679,
Métodos de producción 6
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ; 30 min, -40 °C; 12 h, -40 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell GrowthJournal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721,
Métodos de producción 7
- Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparationRSC Advances, 2012, 2(33), 12652-12656,
Métodos de producción 8
- Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastorisBiotechnology Progress, 2010, 26(3), 607-615,
Métodos de producción 9
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
- First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acidChemistry - A European Journal, 2001, 7(16), 3446-3460,
Métodos de producción 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acidsChemistry - A European Journal, 2014, 20(35), 11225-11228,
Métodos de producción 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acidsChemical Communications (Cambridge, 2015, 51(14), 2828-2831,
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials
- L-Tyrosine
- (S)-Diphenyl(pyrrolidin-2-yl)methanol
- 4-Hydroxyphenylpyruvic acid
- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Literatura relevante
-
Roberto G. S. Berlinck,Darlon I. Bernardi,Taicia Fill,Alessandra A. G. Fernandes,Igor D. Jurberg Nat. Prod. Rep. 2021 38 586
89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid) Productos relacionados
- 28030-15-1(2-Hydroxy-3-(4-methoxyphenyl)propanoic acid)
- 23028-17-3(3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid)
- 76822-21-4(Danshensu)
- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)
- 1805179-34-3(2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carbonyl chloride)
- 2229323-42-4(4-(azetidin-3-yloxy)-3,5-dimethoxypyridine)
- 2229427-78-3(2-(2-methoxy-1,3-thiazol-5-yl)-2-methylpropanal)
- 2172251-40-8(1-1-(butan-2-yl)-3-cyclobutyl-1H-pyrazol-5-ylethan-1-one)
- 2680788-19-4(tert-butyl N-(5-bromo-6-chloropyrazin-2-yl)carbamate)
- 1704986-33-3(2-phenyl-1-4-(quinoxalin-2-yloxy)piperidin-1-ylethan-1-one)




